molecular formula C15H24N4O2 B2672725 3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide CAS No. 1796993-10-6

3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide

Cat. No. B2672725
CAS RN: 1796993-10-6
M. Wt: 292.383
InChI Key: RKRMPHWQWNMNOD-UHFFFAOYSA-N
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Description

Pyrimidine derivatives have been reported to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive minoxidil, antimycobacterial and potent phosphodiesterase inhibitors . They are known to be a vital constituent of nucleic acids and employed as a synthetic precursor of bioactive molecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an aldehyde, a β-keto ester, and urea . For example, a pyrimidinyl Schiff base was synthesized by adding 2-amino-4,6-dimethylpyrimidine dissolved in ethanol to an ethanol solution .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectra .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, often involving the formation of complexes with metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, 6-methyl-2-morpholinopyrimidin-4-ol has a density of 1.4±0.1 g/cm3, a boiling point of 324.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Anticonvulsant Activity

The hybrid molecules combining features of ethosuximide, levetiracetam, and lacosamide have shown significant anticonvulsant properties. Compounds like these have demonstrated a broad spectrum of activity across several preclinical seizure models without impairing motor coordination, indicating a potential for superior safety profiles compared to current antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial Properties

A study on the utility of related compounds in synthesizing new pyrazole, thiophene, thiazole, and thiadiazole derivatives has shown moderate antimicrobial activity. This suggests a potential application in the development of new antimicrobial agents (Farag et al., 2009).

Organic Synthesis and Chemical Properties

Research into the cyclization reactions involving cyanamides and various other reagents has led to the creation of new pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Shikhaliev et al., 2008).

Hydrogen Bonding and Molecular Structures

Studies on hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholinopyrimidines have provided insights into the electronic polarization and planarity of pyrimidine rings. This research could be relevant for designing new materials or pharmaceuticals with specific molecular interactions (Orozco et al., 2008).

Cannabinoid Receptor Agonists

The replacement of phenyl rings with pyridine in cannabinoid receptor ligands led to the discovery of potent and selective CB2 agonists. These compounds show promise for the treatment of pain and inflammation, highlighting a potential therapeutic application (Chu et al., 2009).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They may work by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. It’s important to handle all chemicals with care, using appropriate protective clothing and avoiding contact with skin and eyes .

Future Directions

The future research directions in this field could involve the synthesis of new pyrimidine derivatives and the exploration of their potential pharmacological activities. The development of more efficient synthesis methods and the study of the mechanism of action of these compounds could also be areas of interest .

properties

IUPAC Name

3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRMPHWQWNMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide

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